SEW84

Beschreibung

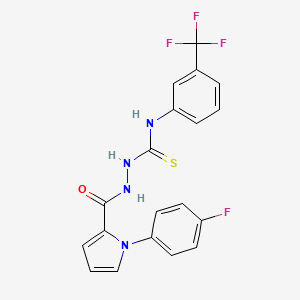

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H14F4N4OS |

|---|---|

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

1-[[1-(4-fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C19H14F4N4OS/c20-13-6-8-15(9-7-13)27-10-2-5-16(27)17(28)25-26-18(29)24-14-4-1-3-12(11-14)19(21,22)23/h1-11H,(H,25,28)(H2,24,26,29) |

InChI-Schlüssel |

QEJONNSHVNSZBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=CN2C3=CC=C(C=C3)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SEW84: A Technical Guide to its Mechanism of Action on Hsp90

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of SEW84, a novel small molecule modulator of the Heat shock protein 90 (Hsp90) chaperone system. Unlike traditional Hsp90 inhibitors that target the N-terminal ATP-binding pocket of Hsp90, this compound employs a distinct mechanism by targeting the co-chaperone Aha1 (Activator of Hsp90 ATPase homolog 1). This guide details the molecular interactions, quantitative effects, and the experimental basis for understanding this compound's unique mode of action.

Core Mechanism of Action: Indirect Inhibition of Hsp90 via Aha1

This compound functions as a first-in-class inhibitor of the Aha1-stimulated Hsp90 ATPase activity.[1][2] It does not directly bind to Hsp90 or inhibit its basal ATPase function.[1] Instead, this compound's primary molecular target is the C-terminal domain of the co-chaperone Aha1.[1]

The binding of this compound to Aha1 weakens the interaction between Aha1 and Hsp90.[1] This is a critical regulatory step, as Aha1 is a potent stimulator of Hsp90's ATPase activity. By bringing the two Hsp90 protomers into close proximity, Aha1 facilitates ATP hydrolysis, a key step in the Hsp90 chaperone cycle that is necessary for the conformational maturation of client proteins.[1] this compound's interference with the Aha1-Hsp90 interaction prevents this stimulation, thereby indirectly inhibiting the chaperone activity for a subset of Hsp90 clients that are dependent on Aha1.[1][3]

This targeted approach offers the potential for a more selective modulation of the Hsp90 chaperone machinery, potentially minimizing the toxicity associated with pan-Hsp90 inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

| Parameter | Value | Description |

| IC50 (Aha1-stimulated Hsp90 ATPase activity) | 0.3 µM | The concentration of this compound required to inhibit 50% of the Aha1-stimulated Hsp90 ATPase activity in vitro.[2] |

| IC50 (GR-dependent luciferase expression) | 1.3 µM | The concentration of this compound required to inhibit 50% of glucocorticoid receptor-dependent luciferase expression in a cell-based assay.[1] |

| IC50 (AR-dependent luciferase expression) | 0.7 µM | The concentration of this compound required to inhibit 50% of androgen receptor-dependent luciferase expression in a cell-based assay.[1] |

| Binding Affinity | Dissociation Constant (Kd) | Description |

| Hsp90 - Aha1 Interaction (without this compound) | 1.1 ± 0.1 µM | The dissociation constant for the interaction between Hsp90 and Aha1 in the absence of this compound.[1] |

| Hsp90 - Aha1 Interaction (with this compound) | 1.7 ± 0.2 µM | The dissociation constant for the interaction between Hsp90 and Aha1 in the presence of this compound, indicating a weaker interaction.[1] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound on the Hsp90-Aha1 Complex

Caption: this compound binds to Aha1, preventing its interaction with Hsp90 and subsequent ATPase stimulation.

Experimental Workflow for Characterizing this compound

Caption: Workflow for elucidating this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary research by Singh et al. (2020).

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Aha1 Binding

Objective: To determine if this compound directly binds to Aha1 and to identify the binding domain.

Methodology:

-

Protein Expression and Labeling:

-

Full-length human Aha1, the N-terminal domain (residues 1-163), and the C-terminal domain (residues 164-338) are expressed in E. coli BL21(DE3) cells.

-

For NMR studies, proteins are uniformly labeled with 15N by growing the bacteria in M9 minimal media containing 15NH4Cl as the sole nitrogen source.

-

Proteins are purified using affinity and size-exclusion chromatography.

-

-

NMR Data Acquisition:

-

1H-15N Transverse Relaxation Optimized Spectroscopy (TROSY) Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 800 or 900 MHz) equipped with a cryoprobe.

-

A sample of 15N-labeled Aha1 (or its domains) at a concentration of approximately 100-200 µM is prepared in a suitable NMR buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM DTT, pH 7.5) in 90% H2O/10% D2O.

-

A baseline spectrum is recorded with the protein in the presence of a vehicle control (e.g., DMSO).

-

This compound is then titrated into the protein sample to a final concentration of 100-200 µM, and another 1H-15N TROSY-HSQC spectrum is recorded.

-

-

Data Analysis:

-

The two spectra (with and without this compound) are overlaid.

-

Chemical shift perturbations (CSPs) of the backbone amide resonances are monitored. Significant shifts in the positions of cross-peaks indicate a direct binding interaction in the vicinity of the corresponding residues.

-

By comparing the CSPs in the spectra of the full-length protein and its isolated domains, the binding site of this compound can be localized.

-

In Vitro Hsp90-Dependent Luciferase Refolding Assay

Objective: To assess the effect of this compound on the ability of the Hsp90 chaperone machinery to refold a denatured client protein.

Methodology:

-

Preparation of Denatured Luciferase:

-

Recombinant firefly luciferase is denatured by heating at 42°C for 10-15 minutes in a suitable buffer (e.g., 25 mM HEPES-KOH, pH 7.5).

-

-

Refolding Reaction:

-

The refolding reaction is initiated by diluting the denatured luciferase into a reaction mixture containing rabbit reticulocyte lysate (a source of Hsp90 and its co-chaperones, including Aha1) or a reconstituted chaperone system.

-

The reaction mixture also contains an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine).

-

This compound, a positive control inhibitor (e.g., geldanamycin), or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.

-

The reaction is incubated at 30°C for a specified time (e.g., 60-120 minutes) to allow for refolding.

-

-

Measurement of Luciferase Activity:

-

Aliquots of the refolding reaction are taken at different time points.

-

Luciferase activity is measured using a luminometer after the addition of a luciferin-containing substrate buffer.

-

The luminescence signal is proportional to the amount of refolded, active luciferase.

-

-

Data Analysis:

-

The percentage of refolded luciferase is calculated relative to the activity of native, non-denatured luciferase.

-

The inhibitory effect of this compound is determined by comparing the refolding activity in its presence to the vehicle control.

-

Androgen Receptor (AR) and Glucocorticoid Receptor (GR) Reporter Gene Assays

Objective: To evaluate the effect of this compound on the transcriptional activity of Hsp90-dependent steroid hormone receptors in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line, such as MDA-kb2, which is stably transfected with a reporter construct containing a hormone-responsive element (e.g., MMTV promoter with AREs and GREs) driving the expression of a reporter gene (e.g., firefly luciferase), is used.[1]

-

Cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to minimize background hormonal activity.

-

-

Compound Treatment and Hormone Stimulation:

-

Cells are seeded in multi-well plates and treated with increasing concentrations of this compound or a vehicle control for a predetermined period (e.g., 1-2 hours).

-

Following pre-treatment with this compound, cells are stimulated with an appropriate agonist for the receptor being studied (e.g., dihydrotestosterone (B1667394) for AR, dexamethasone (B1670325) for GR) for 18-24 hours.

-

-

Luciferase Assay:

-

After the incubation period, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferin-containing substrate.

-

-

Data Analysis:

-

The luciferase activity is normalized to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase).

-

The IC50 value is calculated by plotting the normalized luciferase activity against the concentration of this compound and fitting the data to a dose-response curve.

-

This comprehensive guide provides a detailed overview of the mechanism of action of this compound on the Hsp90 chaperone system. By targeting the co-chaperone Aha1, this compound represents a novel strategy for modulating Hsp90 activity, with potential therapeutic applications in diseases characterized by proteostasis imbalances.

References

Unraveling the Interaction: A Technical Guide to the SEW84 Binding Site on the Aha1 Co-chaperone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding interaction between the small molecule inhibitor SEW84 and the co-chaperone Aha1. This compound has emerged as a first-in-class inhibitor that specifically targets the Aha1-stimulated ATPase activity of Hsp90, offering a novel therapeutic avenue for proteostatic diseases.[1][2] Understanding the precise binding site and the mechanism of inhibition is critical for the development of next-generation therapeutics targeting the Hsp90-Aha1 chaperone machinery.

Executive Summary

This compound exerts its inhibitory effect by directly binding to the C-terminal domain (CTD) of the Aha1 co-chaperone.[1][2] This interaction allosterically weakens the binding of Aha1 to Hsp90, thereby impeding the co-chaperone's ability to stimulate the ATPase activity of Hsp90.[1][2] Notably, this compound does not affect the basal ATPase activity of Hsp90, highlighting its specific mechanism of action.[1] Structural and biophysical studies have identified a hydrophobic pocket on the Aha1-CTD as the binding site for this compound, which competitively displaces key Hsp90 residues.[3] This guide will detail the location of this binding site, present the quantitative data characterizing the interaction, outline the experimental protocols used for its discovery, and visualize the underlying molecular mechanisms.

The this compound Binding Site on Aha1

The primary binding site of this compound is located within the C-terminal domain (CTD) of Aha1 .[1][2] Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in pinpointing this interaction.[1]

Cryo-electron microscopy (cryo-EM) studies of the Hsp90-Aha1 complex have further elucidated the structural basis of this interaction. These studies revealed a hydrophobic pocket on the Aha1-CTD that is normally occupied by Hsp90 middle domain residues Phe328 and Trp296.[3] this compound is proposed to competitively bind to this same hydrophobic pocket, thereby preventing the crucial interaction between Aha1-CTD and Hsp90 that is required for stimulating ATPase activity.[3]

Quantitative Data Summary

The interaction between this compound and Aha1, and its subsequent effect on the Hsp90 machinery, has been quantified through various biochemical and biophysical assays.

| Parameter | Value | Method | Description | Reference |

| IC50 | 0.3 µM | ATPase Activity Assay | Concentration of this compound required to inhibit 50% of the Aha1-stimulated Hsp90 (ASH) ATPase activity. | [1] |

Experimental Protocols

The characterization of the this compound-Aha1 interaction has relied on a combination of sophisticated experimental techniques. The detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

NMR spectroscopy was employed to identify the domain of Aha1 to which this compound binds.

-

Protein Preparation: Isotopically labeled ¹⁵N-Aha1 (full-length, N-terminal domain, and C-terminal domain) is expressed and purified.

-

Sample Preparation: Spectra are acquired for ¹⁵N-labeled Aha1 constructs in the presence of either DMSO (vehicle control) or this compound. A typical concentration for Aha1 is around 100 µM, with a molar excess of this compound.[1]

-

Data Acquisition: Two-dimensional ¹H-¹⁵N Transverse Relaxation Optimized Spectroscopy (TROSY) Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded on a high-field NMR spectrometer (e.g., 900 MHz).[1]

-

Data Analysis: The spectra with and without this compound are overlaid. Chemical shift perturbations (changes in the positions of cross-peaks) indicate residues whose chemical environment is altered upon ligand binding. Significant chemical shift changes observed in the spectra of the full-length and C-terminal domain of Aha1, but not in the N-terminal domain, confirm that this compound binds to the CTD.[1]

Hsp90 ATPase Activity Assay

This assay is used to determine the functional effect of this compound on the Hsp90 ATPase cycle.

-

Principle: The assay measures the rate of ATP hydrolysis by Hsp90, both in its basal state and when stimulated by Aha1. A common method is a regenerating ATPase assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4]

-

Reagents:

-

Purified Hsp90 and Aha1 proteins.

-

ATP regenerating system: phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and NADH.[4]

-

Assay buffer (e.g., 40 mM HEPES, 150 mM KCl, 10 mM MgCl₂, pH 7.5).[4]

-

This compound at various concentrations.

-

-

Procedure:

-

Hsp90 is incubated with or without Aha1 in the assay buffer.

-

Varying concentrations of this compound (or DMSO control) are added to the reaction mixtures.

-

The reaction is initiated by the addition of ATP and the ATP regenerating system.

-

The decrease in NADH absorbance at 340 nm is monitored over time using a spectrophotometer.

-

-

Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value for this compound is determined by plotting the percentage of inhibition of Aha1-stimulated ATPase activity against the logarithm of the this compound concentration.[1]

Tryptophan Fluorescence Assay for Direct Protein Binding

This assay is used to rule out direct binding of this compound to Hsp90.

-

Principle: The intrinsic fluorescence of tryptophan residues in a protein can change upon ligand binding or conformational changes.

-

Procedure:

-

A fixed concentration of Hsp90 is incubated in a suitable buffer.

-

This compound (or DMSO control) is added to the Hsp90 solution.

-

The tryptophan fluorescence emission spectrum is recorded upon excitation at approximately 295 nm.

-

-

Analysis: A lack of significant change in the tryptophan fluorescence spectrum of Hsp90 in the presence of this compound indicates that the small molecule does not bind directly to Hsp90.[1]

Visualizing the Mechanism and Workflows

Proposed Mechanism of this compound Inhibition

Caption: Proposed mechanism of this compound action on the Hsp90-Aha1 complex.

Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying the this compound binding domain on Aha1 using NMR.

Conclusion and Future Directions

The identification of the this compound binding site on the C-terminal domain of Aha1 represents a significant advancement in the quest to modulate the Hsp90 chaperone system with high specificity. By targeting a co-chaperone rather than the chaperone itself, this compound provides a tool to dissect the roles of specific Hsp90-co-chaperone complexes and offers a promising scaffold for the development of therapeutics with potentially fewer off-target effects than pan-Hsp90 inhibitors.

Future research should focus on:

-

High-resolution structural studies: Obtaining a crystal or cryo-EM structure of the Aha1-SEW84 complex to visualize the precise atomic interactions.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs to improve potency and selectivity.

-

In vivo efficacy studies: Further evaluating the therapeutic potential of this compound and its derivatives in relevant disease models.

This guide provides a comprehensive technical overview of the this compound-Aha1 interaction, intended to facilitate further research and drug development efforts in this promising area.

References

- 1. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Aha1 regulates Hsp90’s conformation and function in a stoichiometry-dependent way - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of SEW84 on the Hsp90 ATPase Cycle: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule SEW84 and its role in modulating the Heat shock protein 90 (Hsp90) ATPase cycle. By targeting the co-chaperone Aha1, this compound presents a novel mechanism for indirect Hsp90 inhibition, offering a potential therapeutic avenue for diseases characterized by proteostatic dysregulation.

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the folding, stability, and activity of a multitude of client proteins, many of which are implicated in oncogenesis and neurodegenerative disorders.[1][2] The chaperone function of Hsp90 is intrinsically linked to its ATPase activity, which drives the conformational changes necessary for client protein maturation.[1][3][4] The co-chaperone Aha1 significantly stimulates the otherwise weak intrinsic ATPase activity of Hsp90.[3][5][6][7] This document elucidates the mechanism of this compound, a first-in-class small molecule inhibitor that specifically targets the Aha1-stimulated Hsp90 ATPase activity.[5][8] Unlike traditional Hsp90 inhibitors that target the N-terminal ATP-binding pocket of Hsp90, this compound acts allosterically by binding to the C-terminal domain of the co-chaperone Aha1.[5][8] This interaction weakens the association between Aha1 and Hsp90, thereby impeding the acceleration of the Hsp90 ATPase cycle without affecting the basal ATPase activity of Hsp90.[5][8] This targeted modulation of Hsp90 activity presents a promising strategy to mitigate the toxicity associated with pan-Hsp90 inhibitors.[5][8]

This compound: Mechanism of Action

This compound functions as an indirect modulator of the Hsp90 ATPase cycle. Its primary target is not Hsp90 itself, but rather the co-chaperone Aha1, which is a key activator of Hsp90's ATPase function.

Binding to the C-terminal Domain of Aha1

Nuclear magnetic resonance (NMR) analysis has demonstrated that this compound directly binds to the C-terminal domain (CTD) of Aha1.[5][8] This binding event induces localized conformational changes in Aha1.[5] Importantly, fluorescence-based assays have shown that this compound does not bind directly to Hsp90.[5]

Weakening the Hsp90-Aha1 Interaction

The binding of this compound to Aha1 weakens the interaction between Aha1 and Hsp90.[5][8] This has been quantified by measuring the dissociation constant (Kd) of the Hsp90-Aha1 complex in the presence and absence of this compound. The interaction is only partially disrupted because Aha1 interacts with Hsp90 at both its N-terminal and middle domains.[5] this compound's binding to the C-terminal domain of Aha1 specifically interferes with the interaction required to bring the two Hsp90 protomers into a conformation conducive to ATP hydrolysis.[5]

Inhibition of Aha1-Stimulated Hsp90 ATPase Activity

The primary functional consequence of this compound's action is the specific inhibition of the Aha1-stimulated Hsp90 ATPase activity.[5][8] this compound does not inhibit the basal ATPase activity of Hsp90, highlighting its specific mechanism of action.[5][8] This specificity suggests that this compound is not a general ATPase inhibitor, as further evidenced by its lack of effect on the ATPase activity of the Hsp70 chaperone complex.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Description | Reference |

| IC50 | 0.3 µM | The half maximal inhibitory concentration of this compound on Aha1-stimulated Hsp90 ATPase activity. | [5] |

| Complete Inhibition | 5 µM | Concentration at which this compound completely inhibits Aha1-stimulated Hsp90 ATPase activity. | [5] |

| Complex | Condition | Dissociation Constant (Kd) | Description | Reference |

| Hsp90-Aha1 | Without this compound | 1.1 ± 0.1 µM | The binding affinity between Hsp90 and full-length Aha1. | [5] |

| Hsp90-Aha1 | With this compound | 1.7 ± 0.2 µM | The binding affinity between Hsp90 and full-length Aha1 in the presence of this compound, showing a ~50% increase in Kd. | [5] |

Impact on Hsp90 Client Protein Chaperoning

By inhibiting the Aha1-stimulated Hsp90 ATPase cycle, this compound effectively blocks Hsp90-dependent chaperoning activities.

In Vitro and In Vivo Refolding of Firefly Luciferase

This compound has been shown to impede the refolding of denatured firefly luciferase in both in vitro and in vivo settings, a process that is dependent on the Hsp90 chaperone machinery.[5][8]

Downregulation of Hsp90 Client Proteins

The modulation of the Hsp90 ATPase cycle by this compound leads to the destabilization and subsequent degradation of Hsp90 client proteins. This has been demonstrated through the reduced transcriptional activity of the androgen receptor in prostate cancer models and the promotion of phosphorylated tau clearance in models of neurodegenerative tauopathy.[5][8]

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the Hsp90 ATPase cycle.

Experimental Workflow for ATPase Activity Assay

Caption: Workflow for Hsp90 ATPase activity assay.

Detailed Experimental Protocols

Hsp90 ATPase Activity Assay (Malachite Green-Based)

This protocol is representative for determining Hsp90 ATPase activity and its inhibition by compounds like this compound using a colorimetric assay that quantifies inorganic phosphate (Pi) released from ATP hydrolysis.[1]

Principle: The assay is based on the reaction of inorganic phosphate with a molybdate (B1676688) solution in the presence of a stabilizing agent to form a colored complex. The intensity of the color, measured by absorbance, is directly proportional to the amount of phosphate present.[1]

Materials:

-

Recombinant human Hsp90β

-

Recombinant human Aha1

-

This compound (or other inhibitors) dissolved in DMSO

-

ATP solution

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl)

-

Malachite Green Reagent

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Phosphate Standard Curve:

-

Prepare a series of dilutions of the phosphate standard in the assay buffer (e.g., 0 to 100 µM).

-

Add a defined volume of each standard to separate wells of the 96-well plate.

-

Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at approximately 620 nm.

-

Plot absorbance versus phosphate concentration to generate a standard curve.

-

-

ATPase Reaction:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add Hsp90 and Aha1 to the appropriate wells.

-

Add serial dilutions of this compound (or DMSO for control) to the wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a specific concentration of ATP to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a stop solution like sodium citrate, or proceed directly to detection).[1]

-

Add the Malachite Green reagent to each well and incubate as for the standard curve.

-

Measure the absorbance at ~620 nm.

-

Use the standard curve to determine the concentration of phosphate released in each well.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Firefly Luciferase Refolding Assay

This assay assesses the ability of the Hsp90 chaperone machinery to refold a denatured client protein, in this case, firefly luciferase.[5]

Principle: Thermally denatured firefly luciferase loses its enzymatic activity (light emission). The Hsp90 chaperone system can refold the denatured luciferase, restoring its activity, which is measured as luminescence.

Materials:

-

Purified firefly luciferase

-

Chaperone components: Hsp90, Hsp70, Hsp40, Hop, Aha1

-

This compound

-

Lysis buffer with luciferase substrate

-

Luminometer

Procedure:

-

Denaturation:

-

Incubate purified firefly luciferase at an elevated temperature (e.g., 42°C) for a sufficient time to cause denaturation and loss of activity.

-

-

Refolding Reaction:

-

Prepare reaction mixtures containing the chaperone components (Hsp90, Hsp70, Hsp40, Hop, Aha1) in a suitable buffer.

-

Add the denatured luciferase to the chaperone mixtures.

-

For the experimental condition, include this compound at the desired concentration. Use a vehicle control (e.g., DMSO) for comparison.

-

Incubate the reactions at a permissive temperature (e.g., 30°C) to allow for refolding.

-

-

Luminescence Measurement:

-

At various time points, take aliquots of the refolding reactions.

-

Add the lysis buffer containing the luciferase substrate.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Express the refolding activity as the percentage of luminescence recovered compared to the activity of native, non-denatured luciferase.

-

Compare the refolding efficiency in the presence and absence of this compound to determine its inhibitory effect.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of Hsp90-modulating compounds. Its unique mechanism of action, targeting the co-chaperone Aha1 to allosterically inhibit the Hsp90 ATPase cycle, offers a more selective approach compared to traditional ATP-competitive inhibitors.[5][8] This specificity may translate to an improved therapeutic window with reduced off-target effects. The data presented herein provides a comprehensive overview of this compound's function and the experimental methodologies used to characterize it.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound-based compounds. Further elucidation of the structural basis of the this compound-Aha1 interaction could facilitate the design of more potent second-generation inhibitors. Additionally, exploring the efficacy of this class of compounds in a broader range of disease models, including various cancers and neurodegenerative diseases, will be crucial in realizing their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of cycle timing for the function of the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and functional relationships of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

SEW84: A Novel Modulator of the Hsp90 Chaperone Machinery for Therapeutic Intervention in Proteostasis-Related Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis, or proteostasis, is a fundamental process that governs the integrity and function of the cellular proteome. This intricate network of pathways ensures the correct folding, assembly, trafficking, and degradation of proteins. A key player in maintaining proteostasis is the molecular chaperone Heat shock protein 90 (Hsp90). Hsp90, in concert with a host of co-chaperones, facilitates the maturation and stability of a wide range of "client" proteins, many of which are critical signaling molecules involved in cell growth, differentiation, and survival.

Dysregulation of the Hsp90 chaperone machinery can lead to the accumulation of misfolded and aggregated proteins, a hallmark of numerous debilitating human diseases, including neurodegenerative disorders and cancer. Consequently, targeting the Hsp90 system has emerged as a promising therapeutic strategy. However, pan-Hsp90 inhibitors that target the ATP-binding site of Hsp90 have been associated with toxicity due to the disruption of housekeeping functions.

This has spurred the development of more specific modulators of the Hsp90 chaperone cycle. One such promising molecule is SEW84, a first-in-class inhibitor that selectively targets the interaction between Hsp90 and its co-chaperone, Aha1 (Activator of Hsp90 ATPase 1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on protein folding and proteostasis, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound distinguishes itself from traditional Hsp90 inhibitors by not directly binding to Hsp90. Instead, it targets the co-chaperone Aha1, a key regulator of the Hsp90 ATPase cycle. Nuclear magnetic resonance (NMR) analysis has revealed that this compound binds to the C-terminal domain (CTD) of Aha1.[1][2] This binding event weakens the interaction between Aha1 and Hsp90, thereby inhibiting the Aha1-stimulated ATPase activity of Hsp90.[1][3] Crucially, this compound does not affect the basal ATPase activity of Hsp90, suggesting a more targeted and potentially less toxic mechanism of action compared to pan-Hsp90 inhibitors.[1][2]

The inhibition of the Aha1-Hsp90 interaction disrupts the chaperone cycle, leading to the destabilization and subsequent degradation of Hsp90 client proteins. This targeted degradation of disease-relevant proteins forms the basis of this compound's therapeutic potential.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (Aha1-stimulated Hsp90 ATPase activity) | 0.3 µM | [1][3] |

| IC50 (Glucocorticoid Receptor-dependent luciferase expression) | 1.3 µM | [1] |

| IC50 (Androgen Receptor-dependent luciferase expression) | 0.7 µM | [1] |

Table 2: Binding Affinity of this compound

| Interaction | Dissociation Constant (Kd) | Reference |

| Hsp90 - Aha1 | 1.1 ± 0.1 µM | [1] |

| Hsp90 - Aha1 (in the presence of this compound) | 1.7 ± 0.2 µM | [1] |

Effects on Protein Folding and Proteostasis

This compound's modulation of the Hsp90-Aha1 axis has profound effects on protein folding and cellular proteostasis, particularly in the context of diseases characterized by protein misfolding and aggregation.

Inhibition of Protein Refolding

A key function of the Hsp90 chaperone machinery is to facilitate the refolding of denatured proteins. This compound has been shown to block the Hsp90-dependent in vitro and in vivo refolding of firefly luciferase, a model substrate for chaperone activity.[2] This demonstrates that by inhibiting the Aha1-stimulated ATPase activity, this compound effectively impairs the ability of the Hsp90 system to rescue misfolded proteins.

Promotion of Phosphorylated Tau Clearance

In neurodegenerative tauopathies, such as Alzheimer's disease, the hyperphosphorylated microtubule-associated protein tau aggregates into neurofibrillary tangles. Phosphorylated tau is a known client of the Hsp90 chaperone machinery. This compound promotes the clearance of pathogenic, phosphorylated tau in cellular and tissue models of neurodegeneration.[2][3] By disrupting the chaperone-mediated protection of phosphorylated tau, this compound facilitates its degradation, likely via the ubiquitin-proteasome pathway.

Inhibition of Androgen Receptor Activity

The androgen receptor (AR), a key driver of prostate cancer, is another critical Hsp90 client protein. This compound has been shown to inhibit the transcriptional activity of the androgen receptor in prostate cancer cell models.[1][3] This leads to a reduction in the expression of AR-dependent genes, thereby impeding cancer cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

Aha1-Stimulated Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90, stimulated by Aha1.

Materials:

-

Recombinant human Hsp90β

-

Recombinant human Aha1

-

This compound

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA

-

ATP solution (10 mM)

-

Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 7.5% (v/v) H₂SO₄

-

Malachite Green Reagent B: 2.32% (w/v) polyvinyl alcohol

-

Malachite Green Working Reagent: Mix 3 volumes of Reagent A with 1 volume of Reagent B and 2 volumes of water.

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (vehicle control).

-

Add 23 µL of a pre-mixed solution of Hsp90β (final concentration 500 nM) and Aha1 (final concentration 2 µM) in Assay Buffer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration 1 mM) to each well.

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the concentration of Pi released.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vitro Firefly Luciferase Refolding Assay

This assay assesses the ability of the Hsp90 chaperone machinery to refold denatured firefly luciferase in the presence or absence of this compound.

Materials:

-

Rabbit Reticulocyte Lysate (RRL)

-

Recombinant Firefly Luciferase

-

This compound

-

Denaturation Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 6 M Guanidine HCl

-

Refolding Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 10 mM DTT, 2 mM ATP

-

Luciferase Assay Reagent

-

96-well white, opaque microplate

-

Luminometer

Procedure:

-

Denature firefly luciferase by diluting it 1:100 in Denaturation Buffer and incubating at 30°C for 30 minutes.

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the this compound dilutions or DMSO to wells containing 48 µL of RRL.

-

Initiate refolding by adding 50 µL of a 1:100 dilution of the denatured luciferase in Refolding Buffer to each well.

-

Incubate the plate at 30°C for 2 hours.

-

Measure luciferase activity by adding 100 µL of Luciferase Assay Reagent to each well and reading the luminescence on a luminometer.

-

Calculate the percentage of refolding relative to a non-denatured control and determine the effect of this compound.

Androgen Receptor (AR) Activity Assay in MDA-kb2 Cells

This cell-based reporter assay measures the transcriptional activity of the androgen receptor.

Materials:

-

MDA-kb2 human breast cancer cell line (stably expressing an androgen-responsive luciferase reporter)

-

Cell Culture Medium: L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS

-

Dihydrotestosterone (DHT)

-

This compound

-

Luciferase Assay System

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Seed MDA-kb2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in L-15 medium with 10% charcoal-stripped FBS and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMSO.

-

Treat the cells with the this compound dilutions or DMSO for 1 hour.

-

Stimulate the cells with DHT (final concentration 0.1 nM).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a Luciferase Assay System according to the manufacturer's instructions.

-

Normalize luciferase activity to total protein concentration or a co-transfected control reporter.

-

Calculate the percentage of inhibition of AR activity for each this compound concentration and determine the IC50 value.

HEK293 Cell-Based Tau Aggregation Assay

This assay is used to assess the effect of this compound on the aggregation of tau protein in a cellular context.

Materials:

-

HEK293 cells

-

Expression vector for a pro-aggregation mutant of human tau (e.g., P301L) fused to a fluorescent protein (e.g., GFP)

-

Transfection reagent

-

Cell Culture Medium: DMEM supplemented with 10% FBS

-

This compound

-

Paraformaldehyde (PFA)

-

DAPI

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed HEK293 cells in a multi-well plate suitable for imaging.

-

Transfect the cells with the tau expression vector using a suitable transfection reagent.

-

After 24 hours, treat the cells with serial dilutions of this compound or DMSO.

-

Incubate the cells for 48-72 hours to allow for tau expression and aggregation.

-

Fix the cells with 4% PFA.

-

Stain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of fluorescent tau aggregates per cell using image analysis software.

-

Determine the effect of this compound on tau aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound on the Hsp90 chaperone cycle.

Caption: High-throughput screening workflow for the identification of this compound.

Caption: Hsp90 client protein degradation pathway upon this compound inhibition.

Conclusion

This compound represents a novel and promising small molecule for the therapeutic targeting of diseases underpinned by proteostasis dysfunction. Its unique mechanism of action, selectively inhibiting the Aha1-stimulated ATPase activity of Hsp90, offers the potential for a more targeted and less toxic intervention compared to pan-Hsp90 inhibitors. The ability of this compound to promote the degradation of key pathogenic proteins, such as phosphorylated tau and the androgen receptor, highlights its potential in the treatment of neurodegenerative diseases and cancer. This technical guide provides a foundational resource for researchers to further investigate and harness the therapeutic potential of this compound and similar next-generation modulators of the Hsp90 chaperone machinery.

References

- 1. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of Aha1 in cancer and neurodegeneration [frontiersin.org]

The S1P1 Receptor Agonist SEW2871: A Technical Guide for its Application in Neurodegenerative Disease Models

Disclaimer: Initial searches for "SEW84" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound is SEW2871 , a well-characterized selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This guide will focus on SEW2871.

Introduction

Neuroinflammation, neuronal loss, and cognitive decline are hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of these processes. S1P exerts its effects through a family of five G protein-coupled receptors (S1PRs). Of these, the S1P1 receptor is highly expressed in the central nervous system (CNS) on various cell types including neurons, astrocytes, and microglia.[1] Modulation of S1P1 signaling presents a promising therapeutic avenue for neurodegenerative disorders. SEW2871 is a potent and selective agonist of the S1P1 receptor, making it a valuable tool for investigating the role of this receptor in disease models.[2] This technical guide provides an in-depth overview of SEW2871, its mechanism of action, and its application in preclinical models of neurodegenerative disease, with a focus on Alzheimer's and Parkinson's disease.

Mechanism of Action and Signaling Pathways

SEW2871 selectively binds to and activates the S1P1 receptor, which primarily couples to the Gi/o family of G proteins.[3] This initiates a cascade of downstream signaling events that influence cell survival, migration, and inflammatory responses.[4] In the CNS, activation of S1P1 by SEW2871 has been shown to engage several key signaling pathways, including the ERK, Akt, and Rac pathways.[2] These pathways are integral to promoting neuronal survival and reducing neuroinflammation.

S1P1 Receptor Signaling Cascade

Activation of the S1P1 receptor by an agonist like SEW2871 leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream effectors such as phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a key kinase in cell survival pathways. Furthermore, S1P1 activation can lead to the activation of small GTPases like Rac, which is involved in cytoskeletal rearrangement and cell migration.[3] The activation of the Ras-Raf-MEK-ERK pathway is another important consequence of S1P1 signaling, promoting cell proliferation and differentiation.

Quantitative Data from Preclinical Studies

The neuroprotective effects of SEW2871 have been demonstrated in various animal models of neurodegenerative diseases. The following tables summarize key quantitative findings.

Table 1: Efficacy of SEW2871 in an Alzheimer's Disease Rat Model

| Parameter | Control Group | Aβ₁₋₄₂-injected Group | Aβ₁₋₄₂ + SEW2871 (0.5 mg/kg) Group | Reference |

| Morris Water Maze (Escape Latency, sec) | ~20 | ~55 | ~30 | [5] |

| Morris Water Maze (Time in Target Quadrant, sec) | ~35 | ~15 | ~28 | [5] |

| Hippocampal Neuronal Count (CA1 region) | High | Significantly Reduced | Attenuated Neuronal Loss | [5] |

| S1PR1 Expression in Hippocampus (relative to control) | 100% | Decreased | Restored to near control levels | [5] |

| Cleaved Caspase-3 Level in Hippocampus | Low | Significantly Increased | Attenuated Increase | [5] |

Table 2: Efficacy of SEW2871 in a Parkinson's Disease Mouse Model

| Parameter | Vehicle Group | MPTP-injected Group | MPTP + SEW2871 Group | Reference |

| Dopaminergic Neuron Survival (Substantia Nigra) | High | Significantly Reduced | Protected against loss | [6] |

| Motor Function (e.g., Pole Test) | Normal | Impaired | Prevented motor deficits | [6] |

| Astrocyte Activation (GFAP staining) | Low | Increased | Reduced activation | [6] |

| Microglia Activation (Iba1 staining) | Low | Increased | Reduced activation | [6] |

| BDNF Levels (in key brain regions) | Normal | Reduced | Prevented reduction | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative experimental protocols for the use of SEW2871 in neurodegenerative disease models.

Protocol 1: Alzheimer's Disease Model in Rats

This protocol is based on the induction of Alzheimer's-like pathology by intrahippocampal injection of amyloid-beta (Aβ)₁₋₄₂ fibrils.[5][7]

1. Materials and Reagents:

-

SEW2871 (Cayman Chemical or equivalent)

-

Amyloid-β (1-42) peptide

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe

2. Experimental Workflow:

3. Detailed Steps:

-

Aβ₁₋₄₂ Preparation: Dissolve Aβ₁₋₄₂ peptide in sterile PBS to a final concentration of 1 µg/µL. Incubate the solution at 37°C for 7 days to promote fibril formation.

-

Stereotaxic Surgery: Anesthetize the rats and secure them in a stereotaxic frame. Perform bilateral injections of the prepared Aβ₁₋₄₂ solution into the hippocampus at appropriate coordinates (e.g., AP: -3.6 mm, ML: ±2.2 mm, DV: -2.8 mm from bregma).

-

SEW2871 Administration: Prepare a stock solution of SEW2871 in a suitable vehicle (e.g., DMSO and then diluted in saline). Starting one day after surgery, administer SEW2871 (0.5 mg/kg) or vehicle via intraperitoneal injection once daily for 14 consecutive days.

-

Behavioral Analysis: Conduct the Morris water maze test from day 11 to day 14 to assess spatial learning and memory.

-

Tissue Processing: At the end of the treatment period, euthanize the animals, perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis (e.g., Nissl staining for neuronal loss, immunohistochemistry for S1PR1 and cleaved caspase-3) and biochemical assays.

Protocol 2: Parkinson's Disease Model in Mice

This protocol describes the use of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinson's-like pathology in mice.[6]

1. Materials and Reagents:

-

SEW2871

-

MPTP hydrochloride

-

Sterile saline

-

Appropriate mouse strain (e.g., C57BL/6)

2. Experimental Workflow:

3. Detailed Steps:

-

MPTP Administration: Dissolve MPTP-HCl in sterile saline immediately before use. Administer MPTP (e.g., 30 mg/kg) via intraperitoneal injection once daily for five consecutive days.

-

SEW2871 Treatment: Administer SEW2871 (e.g., 1 mg/kg) or vehicle orally (p.o.) 30 minutes before each MPTP injection and continue daily for the duration of the experiment (e.g., 21 days).

-

Behavioral Assessment: Evaluate motor coordination and balance using tests such as the pole test and rotarod test at various time points after the final MPTP injection.

-

Neurochemical and Histological Analysis: At the end of the study, euthanize the mice and dissect the striatum and substantia nigra. Use the tissue for immunohistochemical staining to quantify dopaminergic neuron loss (tyrosine hydroxylase staining), astrogliosis (GFAP staining), and microgliosis (Iba1 staining). The striatum can be used for measuring levels of dopamine (B1211576) and its metabolites, as well as BDNF levels via ELISA or Western blotting.

Conclusion

SEW2871 is a valuable pharmacological tool for elucidating the role of S1P1 receptor signaling in the pathogenesis of neurodegenerative diseases. The data summarized and protocols detailed in this guide demonstrate the neuroprotective and anti-inflammatory potential of S1P1 agonism in preclinical models of Alzheimer's and Parkinson's disease. For researchers and drug development professionals, these findings underscore the therapeutic promise of targeting the S1P1 receptor. Future studies should continue to explore the downstream mechanisms of SEW2871-mediated neuroprotection and evaluate its efficacy in a wider range of neurodegenerative disease models.

References

- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-Phosphate Receptors Modulators Decrease Signs of Neuroinflammation and Prevent Parkinson's Disease Symptoms in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

SEW84: A Novel Modulator of the Androgen Receptor Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. Consequently, the AR remains a primary therapeutic target. This document provides a comprehensive technical overview of SEW84 (also known as SEW04784), a novel small molecule that modulates the AR signaling pathway through a unique mechanism of action. This compound acts as a potent inhibitor of the Aha1-stimulated Hsp90 ATPase activity, thereby disrupting the crucial chaperone machinery required for AR stability and function. This guide details the molecular mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Androgen Receptor Signaling Pathway and the Role of Hsp90

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of genes involved in cell growth, proliferation, and survival. In prostate cancer, the AR signaling axis is often hyperactivated, driving tumor progression.

The proper folding, stability, and function of the androgen receptor are critically dependent on the molecular chaperone heat shock protein 90 (Hsp90). Hsp90 is an ATP-dependent chaperone that, in conjunction with a host of co-chaperones, ensures the conformational maturation of client proteins, including the AR. One such essential co-chaperone is the Activator of Hsp90 ATPase homolog 1 (Aha1), which significantly stimulates the ATPase activity of Hsp90, a process vital for the chaperone cycle and the release of mature client proteins. Disruption of the Hsp90-Aha1 interaction or inhibition of the Hsp90 ATPase activity can lead to the destabilization and subsequent degradation of client proteins like the AR, making this complex an attractive target for therapeutic intervention in prostate cancer.

This compound: Mechanism of Action

This compound is a first-in-class small molecule inhibitor that selectively targets the Aha1-stimulated Hsp90 ATPase activity. Unlike many pan-Hsp90 inhibitors that target the ATP binding site of Hsp90 itself, this compound does not inhibit the basal ATPase activity of Hsp90.[1]

The primary mechanism of action of this compound involves its direct binding to the C-terminal domain (CTD) of the co-chaperone Aha1.[1] This interaction weakens the association between Aha1 and Hsp90, thereby preventing the Aha1-mediated stimulation of Hsp90's ATPase activity. By disrupting this key step in the Hsp90 chaperone cycle, this compound effectively hinders the proper chaperoning of Hsp90 client proteins, including the androgen receptor. This leads to the misfolding and subsequent degradation of the AR, ultimately inhibiting AR-mediated transcriptional activity in prostate cancer cells.[1][2] This targeted approach offers the potential for a more specific therapeutic window with fewer off-target effects compared to broad-spectrum Hsp90 inhibitors.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound in the literature.

| Parameter | Value | Assay | Source(s) |

| IC50 (Aha1-stimulated Hsp90 ATPase activity) | 0.3 µM | Quinaldine Red ATPase Assay | [3] |

| Kd (this compound binding to Aha1 CTD) | 1.74 µM | 1H-15N TROSY-HSQC Spectroscopy | [1] |

Note: As of the latest literature review, specific IC50 values for this compound's effect on androgen receptor transcriptional activity in reporter gene assays and on the viability of prostate cancer cell lines have not been reported. The available data indicates a qualitative inhibition of AR transcriptional activity.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Aha1-Stimulated Hsp90 ATPase Activity Assay (Quinaldine Red-Based)

This assay measures the rate of ATP hydrolysis by Hsp90 in the presence of Aha1 and varying concentrations of this compound. The release of inorganic phosphate (B84403) is detected colorimetrically.

Materials:

-

Purified recombinant human Hsp90β

-

Purified recombinant human Aha1

-

This compound stock solution (in DMSO)

-

Assay Buffer: 100 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 0.1% BSA

-

ATP solution (in Assay Buffer)

-

Quinaldine Red/Molybdate detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add the diluted this compound or vehicle.

-

Add purified Hsp90β and Aha1 to each well to final concentrations that give a robust signal.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding ATP to a final concentration that is at or near the Km for the stimulated enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and detect the generated inorganic phosphate by adding the Quinaldine Red/Molybdate reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of the AR in response to androgen stimulation and its inhibition by this compound.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP, 22Rv1).[4]

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and charcoal-stripped FBS (CSS).

-

AR-responsive firefly luciferase reporter plasmid (e.g., containing an Androgen Response Element - ARE).

-

Control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881).

-

This compound stock solution (in DMSO).

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

96-well white, clear-bottom cell culture plates.

Procedure:

-

Seed prostate cancer cells in a 96-well plate in medium containing CSS to minimize background androgen levels.

-

Co-transfect the cells with the AR-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh CSS-containing medium.

-

Treat the cells with serial dilutions of this compound or vehicle control for a predetermined pre-incubation period (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of DHT or R1881 (e.g., a concentration that gives ~80% of the maximal response). Include a non-stimulated control.

-

Incubate the cells for an additional 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the percentage of inhibition of AR transcriptional activity for each this compound concentration and determine the IC50 value.

Cell Viability Assay (e.g., using Resazurin)

This assay assesses the effect of this compound on the proliferation and viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1).

-

Cell culture medium.

-

This compound stock solution (in DMSO).

-

Resazurin-based cell viability reagent.

-

96-well cell culture plates.

-

Microplate reader capable of fluorescence detection.

Procedure:

-

Seed prostate cancer cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the resazurin-based reagent to each well and incubate for 2-4 hours, allowing viable cells to convert resazurin (B115843) to the fluorescent resorufin.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5][6]

This compound-Aha1 Binding Assay (1H-15N TROSY-HSQC NMR Spectroscopy)

This biophysical assay confirms the direct binding of this compound to Aha1 and can be used to determine the dissociation constant (Kd).

Materials:

-

15N-labeled purified human Aha1 (full-length or C-terminal domain).

-

This compound stock solution (in a deuterated solvent like DMSO-d6).

-

NMR buffer (e.g., phosphate buffer in D₂O, pH adjusted).

-

NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Acquire a baseline 1H-15N TROSY-HSQC spectrum of the 15N-labeled Aha1 protein in the NMR buffer.

-

Prepare a series of samples with a constant concentration of 15N-Aha1 and increasing concentrations of this compound.

-

Acquire a 1H-15N TROSY-HSQC spectrum for each sample.

-

Process and analyze the spectra to observe chemical shift perturbations (CSPs) of specific amino acid residues in Aha1 upon addition of this compound.

-

Monitor the changes in the positions of the cross-peaks in the spectra as a function of the this compound concentration.

-

Calculate the combined chemical shift changes for the affected residues.

-

Fit the titration data (chemical shift change vs. ligand concentration) to a suitable binding isotherm to determine the dissociation constant (Kd).[7]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the AR signaling pathway by targeting the Hsp90 co-chaperone Aha1.

Experimental Workflow Diagram: AR Reporter Gene Assay

Caption: Workflow for determining the effect of this compound on AR transcriptional activity.

Conclusion

This compound represents a promising new approach to targeting the androgen receptor signaling pathway in prostate cancer. By selectively inhibiting the Aha1-stimulated ATPase activity of Hsp90, this compound disrupts the critical chaperone support required for AR function, leading to the suppression of its transcriptional activity. This targeted mechanism may offer advantages over direct Hsp90 inhibitors. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar molecules. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to establish its potential as a novel therapeutic for prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]

- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of SEW84

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of SEW84, a novel small molecule identified as a first-in-class inhibitor of the Aha1 co-chaperone, which modulates the activity of the Hsp90 molecular chaperone system.

Introduction

This compound has emerged as a significant tool for studying and potentially targeting cellular processes dependent on the Hsp90 chaperone machinery. Unlike pan-Hsp90 inhibitors, which can lead to toxicity, this compound offers a more targeted approach by disrupting the interaction between Hsp90 and its co-chaperone, Aha1.[1] This guide synthesizes the current understanding of this compound's cellular targets, its impact on signaling pathways, and the experimental methodologies used to elucidate its function.

Core Cellular Target: The Aha1-Hsp90 Complex

The primary cellular target of this compound is the co-chaperone Aha1 (Activator of Hsp90 ATPase homolog 1). This compound has been identified as a first-in-class inhibitor of the Aha1-stimulated Hsp90 ATPase activity, without affecting the basal Hsp90 ATPase function.[1]

Mechanism of Action:

Nuclear magnetic resonance (NMR) analysis has revealed that this compound binds to the C-terminal domain of Aha1.[1] This binding event weakens the asymmetric association of Aha1 with Hsp90, thereby impeding the co-chaperone's ability to stimulate Hsp90's ATPase activity.[1] The Hsp90 ATPase cycle is crucial for the proper folding, stabilization, and activation of a wide array of "client" proteins, many of which are involved in signal transduction and cell cycle regulation.[2][3] By inhibiting the Aha1-mediated acceleration of this cycle, this compound effectively blocks Aha1-dependent Hsp90 chaperoning activities.[1][4]

Downstream Cellular Effects and Therapeutic Potential

The inhibition of the Aha1-Hsp90 interaction by this compound leads to several significant downstream cellular consequences, highlighting its therapeutic potential in various disease contexts.

-

Inhibition of Steroid Hormone Receptor Activity: The Hsp90-Aha1 complex plays a critical role in the folding and function of steroid hormone receptors, such as the androgen receptor (AR) and the glucocorticoid receptor (GR).[4] this compound has been shown to inhibit the transcriptional activity of these receptors.[4] This has direct implications for diseases like prostate cancer, where AR signaling is a key driver of tumor growth.[1][4]

-

Clearance of Phosphorylated Tau: In the context of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, the accumulation of toxic, hyperphosphorylated tau protein is a hallmark. This compound has demonstrated the ability to promote the clearance of these phosphorylated tau species in cellular and tissue models.[1][4]

-

Impairment of Hsp90-Dependent Protein Folding: this compound has been shown to block the in vitro and in vivo refolding of Hsp90 client proteins, such as Firefly Luciferase.[1][4] This demonstrates its direct impact on the functional capacity of the Hsp90 chaperone machinery.

Quantitative Data

The following table summarizes the quantitative data available for this compound's activity.

| Assay | Cell Line | Target/Process | IC50 Value | Reference |

| DHT-stimulated WT-AR-mediated transcriptional activity | MDA-kb2 | Androgen Receptor | ~5 µM | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

1. In Vitro Hsp90-Dependent Refolding of Firefly Luciferase

-

Objective: To assess the effect of this compound on the ability of the Hsp90 chaperone machinery to refold a denatured client protein.

-

Methodology:

-

Firefly Luciferase is first denatured by heat.

-

The denatured luciferase is then incubated with a refolding mixture containing the Hsp90β protein and a complex of other chaperones and co-chaperones (Hsp70, Hop, BAG1, Aha1 & Hsp40).

-

This compound is added to the refolding mixture at a specified concentration (e.g., 15 µM). Control experiments include a pan-Hsp90 inhibitor (e.g., Geldanamycin) and an Hsp70 inhibitor (e.g., JG98).

-

The activity of the refolded luciferase is measured using a luminometer.

-

Data is normalized to the activity of the native, non-denatured luciferase.[4]

-

2. Androgen Receptor (AR) Transcriptional Activity Assay

-

Objective: To determine the inhibitory effect of this compound on the transcriptional activity of the androgen receptor.

-

Methodology:

-

MDA-kb2 cells, which are stably transfected with a reporter gene (Firefly Luciferase) under the control of an androgen response element (ARE), are used.

-

Cells are treated with varying concentrations of this compound.

-

The androgen receptor is stimulated with dihydrotestosterone (B1667394) (DHT).

-

The expression of the luciferase reporter gene is measured as a readout of AR transcriptional activity.

-

IC50 values are calculated from the dose-response curves.[4]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

-

Objective: To determine the binding site of this compound on Aha1.

-

Methodology:

-

Purified C-terminal domain of Aha1 is isotopically labeled (e.g., with ¹⁵N).

-

A two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectrum of the labeled Aha1 is acquired. This provides a unique signal for each amino acid residue.

-

This compound is titrated into the Aha1 sample.

-

A series of HSQC spectra are recorded at different this compound concentrations.

-

Changes in the chemical shifts of specific amino acid residues upon this compound binding are monitored. The residues exhibiting the most significant changes are identified as being part of or near the binding site.[1]

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits Aha1, slowing the Hsp90 cycle.

Experimental Workflow Diagram

Caption: Workflow for this compound target validation.

Logical Relationship Diagram

Caption: this compound's impact on cellular pathways.

References

- 1. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Management of Hsp90-Dependent Protein Folding by Small Molecules Targeting the Aha1 Co-Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

The S1PR1 Agonist SEW2871: A Potential Modulator of Tau Phosphorylation

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylated tau protein is a central hallmark of several neurodegenerative diseases, including Alzheimer's disease. The aggregation of hyperphosphorylated tau into neurofibrillary tangles is strongly correlated with neuronal dysfunction and cognitive decline. Consequently, therapeutic strategies aimed at modulating tau phosphorylation are of significant interest. This technical guide explores the impact of the selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist, SEW2871, on tau phosphorylation, providing a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental methodologies.

Quantitative Impact of SEW2871 on Tau and AMPKα Phosphorylation

The S1PR1 agonist SEW2871 has been shown to specifically reduce the phosphorylation of tau at the Ser262 residue. This effect is mediated through the inactivation of AMP-activated protein kinase alpha (AMPKα). The following tables summarize the quantitative changes observed in key phosphorylation sites upon treatment with SEW2871.

| Table 1: Effect of SEW2871 on Tau Phosphorylation in Rat Hippocampal Slices | |

| Phosphorylation Site | Observed Change with SEW2871 Treatment |

| Tau-Ser262 | Significantly decreased[1] |

| Tau-Ser199/202 | No significant change[1] |

| Tau-Ser396 | No significant change[1] |

| Tau-Ser404 | No significant change[1] |

| Table 2: Effect of SEW2871 on AMPKα Phosphorylation | |

| Phosphorylation Site | Observed Change with SEW2871 Treatment |

| AMPKα-Thr172 | Dephosphorylation (inactivation)[1] |

Signaling Pathway of SEW2871-Mediated Tau Dephosphorylation

SEW2871 exerts its effect on tau phosphorylation through a defined signaling cascade. Activation of the S1PR1 receptor by SEW2871 initiates a downstream pathway that ultimately leads to the dephosphorylation of tau at Ser262.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for Analyzing SEW2871 Impact on Tau Phosphorylation

Detailed Protocol for Western Blot Analysis of Tau Phosphorylation in Rat Hippocampal Slices

-

Preparation of Rat Hippocampal Slices:

-

Adult male Sprague-Dawley rats are euthanized according to institutional guidelines.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Treatment with SEW2871:

-

Hippocampal slices are transferred to a submersion-type chamber containing oxygenated aCSF.

-

SEW2871 is added to the aCSF at the desired final concentration (e.g., 1 µM).

-

Control slices are incubated in aCSF containing the vehicle (e.g., DMSO).

-

Slices are incubated for a specified period (e.g., 3 hours) at 37°C.

-

-

Tissue Lysis and Protein Extraction:

-

Following treatment, slices are collected and homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

The homogenates are centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

The supernatant containing the total protein lysate is collected.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a BCA protein assay kit, following the manufacturer's instructions.

-

-

SDS-PAGE and Western Blot Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

Samples are loaded onto a polyacrylamide gel (e.g., 10% or 4-12% gradient gel) and separated by SDS-PAGE.

-

Proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.

-

-

Antibody Probing:

-

The membrane is blocked in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies targeting:

-

Phospho-Tau (Ser262)

-

Total Tau

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

A loading control (e.g., β-actin or GAPDH)

-

-

The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Chemiluminescent Detection and Analysis:

-

After further washing, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

-

The chemiluminescent signal is captured using a digital imaging system.

-

The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

-

The levels of phosphorylated proteins are normalized to the levels of their respective total proteins and the loading control.

-

Protocol for In Vitro Dephosphorylation of AMPKα by PP2A

-

Reagents and Proteins:

-

Purified, active AMPKα (phosphorylated at Thr172)

-

Purified, active Protein Phosphatase 2A (PP2A)

-

PP2A-specific inhibitor (e.g., Okadaic acid)

-

Dephosphorylation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

-

Dephosphorylation Assay:

-

In a microcentrifuge tube, combine the purified active AMPKα with the dephosphorylation buffer.

-

Add purified PP2A to the reaction mixture. For a negative control, add a PP2A inhibitor (e.g., okadaic acid) to a separate reaction or use a buffer-only control.

-

Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-